Cas no 5176-22-7 (Quinuclidin-3-ylmethanol)

Quinuclidin-3-ylmethanol 化学的及び物理的性質
名前と識別子
-
- Quinuclidin-3-ylmethanol
- 3-hydroxymethylquinuclidine
- 1-azabicyclo[2.2.2]octane-3-methanol
- 3-Quinuclidinemethanol
- 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octane
- NCGC00340730-01
- A912986
- SY205389
- AMY19289
- (R)-Quinuclidin-3-ylmethanol
- DB-331330
- (1-aza-bicyclo[2.2.2]oct-3-yl)-methanol
- 3-hydroxymethyl quinuclidine
- 1-azabicyclo[2.2.2]oct-3-yl methanol
- {1-azabicyclo[2.2.2]octan-3-yl}methanol
- CS-0242587
- (S)-quinuclidin-3-ylmethanol
- Z274799154
- (S)-Quinuclidine-3-methanol
- 1-azabicyclo[2.2.2]oct-3-ylmethanol
- AKOS005528851
- 1-azabicyclo[2.2.2]octan-3-ylmethanol
- EN300-252335
- SCHEMBL415807
- GUAWHSHTXVVCLZ-UHFFFAOYSA-N
- DTXSID00902772
- AC7107
- MFCD08273497
- MFCD30803355
- NoName_3326
- AB01332102-02
- SY247670
- 5176-22-7
- STK661567
- quinuclidine-3-methanol
-
- MDL: MFCD08273497
- インチ: InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2
- InChIKey: GUAWHSHTXVVCLZ-UHFFFAOYSA-N
- ほほえんだ: OCC1CN2CCC1CC2
計算された属性
- せいみつぶんしりょう: 141.11500
- どういたいしつりょう: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 114-115 ºC
- フラッシュポイント: 81.1±18.5 ºC,
- ようかいど: 溶出度(78 g/l)(25ºC)、
- PSA: 23.47000
- LogP: 0.25840
Quinuclidin-3-ylmethanol セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C(BD267708)
Quinuclidin-3-ylmethanol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Quinuclidin-3-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-252335-0.25g |
{1-azabicyclo[2.2.2]octan-3-yl}methanol |
5176-22-7 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
TRC | B408303-10mg |
{1-azabicyclo[2.2.2]octan-3-yl}methanol |
5176-22-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-252335-0.05g |
{1-azabicyclo[2.2.2]octan-3-yl}methanol |
5176-22-7 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65988-1G |
quinuclidin-3-ylmethanol |
5176-22-7 | 95% | 1g |
¥ 3,220.00 | 2023-04-13 | |
Enamine | EN300-252335-5.0g |
{1-azabicyclo[2.2.2]octan-3-yl}methanol |
5176-22-7 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
A2B Chem LLC | AG21100-500mg |
3-Hydroxymethylquinuclidine |
5176-22-7 | 95% | 500mg |
$645.00 | 2024-04-19 | |
A2B Chem LLC | AG21100-2.5g |
3-Hydroxymethylquinuclidine |
5176-22-7 | 95% | 2.5g |
$1566.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313257-2.5g |
{1-azabicyclo[2.2.2]octan-3-yl}methanol |
5176-22-7 | 98+% | 2.5g |
¥36640.00 | 2024-05-10 | |
1PlusChem | 1P00DBV0-50mg |
3-Hydroxymethylquinuclidine |
5176-22-7 | 95% | 50mg |
$229.00 | 2025-02-26 | |
1PlusChem | 1P00DBV0-500mg |
3-Hydroxymethylquinuclidine |
5176-22-7 | 95% | 500mg |
$679.00 | 2025-02-26 |
Quinuclidin-3-ylmethanol 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Quinuclidin-3-ylmethanolに関する追加情報
Recent Advances in the Research of Quinuclidin-3-ylmethanol (CAS: 5176-22-7)
Quinuclidin-3-ylmethanol (CAS: 5176-22-7) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This bicyclic tertiary alcohol serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system (CNS). Recent studies have highlighted its potential in the development of novel therapeutics for neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound's unique structural features, including its rigid quinuclidine scaffold, make it an attractive building block for drug design.
One of the most notable applications of Quinuclidin-3-ylmethanol is its role as a precursor in the synthesis of muscarinic acetylcholine receptor (mAChR) ligands. mAChRs are G protein-coupled receptors that play a critical role in cognitive functions and have been implicated in various CNS disorders. Recent research has focused on optimizing the synthesis of Quinuclidin-3-ylmethanol derivatives to enhance their binding affinity and selectivity for specific mAChR subtypes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives exhibit high selectivity for the M1 receptor subtype, which is a promising target for cognitive enhancement in Alzheimer's disease.
In addition to its applications in CNS drug development, Quinuclidin-3-ylmethanol has also been explored for its potential in other therapeutic areas. A recent study in Bioorganic & Medicinal Chemistry Letters reported the use of this compound in the design of novel antiviral agents. Researchers found that Quinuclidin-3-ylmethanol derivatives could inhibit the replication of certain RNA viruses by targeting viral polymerases. This finding opens new avenues for the development of broad-spectrum antiviral drugs, particularly in the context of emerging infectious diseases.
The synthesis and characterization of Quinuclidin-3-ylmethanol have also seen significant advancements in recent years. A 2022 publication in Organic Process Research & Development detailed an improved synthetic route that enhances the yield and purity of the compound while reducing environmental impact. This green chemistry approach utilizes catalytic methods and sustainable solvents, aligning with the growing emphasis on environmentally friendly pharmaceutical manufacturing. Such innovations are critical for scaling up production to meet the demands of preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of Quinuclidin-3-ylmethanol-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Recent efforts have employed computational modeling and high-throughput screening to identify optimal derivatives with improved pharmacokinetic profiles. For example, a 2023 study in ACS Chemical Neuroscience utilized molecular docking simulations to predict the binding modes of Quinuclidin-3-ylmethanol derivatives, providing valuable insights for future drug design.
In conclusion, Quinuclidin-3-ylmethanol (CAS: 5176-22-7) continues to be a compound of high interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential in diverse therapeutic applications make it a valuable focus for ongoing studies. Future research should aim to address the remaining challenges and explore new opportunities for this compound, particularly in the context of personalized medicine and targeted therapies. The integration of advanced synthetic techniques, computational tools, and biological assays will be essential for unlocking the full potential of Quinuclidin-3-ylmethanol in drug discovery and development.
5176-22-7 (Quinuclidin-3-ylmethanol) 関連製品
- 20691-89-8((1-methylpiperidin-4-yl)methanol)
- 54525-19-8((1-Ethylpiperidin-3-yl)methanol)
- 205194-35-0((S)-(1-methylpiperidin-3-yl)methanol)
- 144539-77-5([(3S)-piperidin-3-yl]methanol)
- 37675-20-0([(3R)-piperidin-3-yl]methanol)
- 7583-53-1((1-methylpiperidin-3-yl)methanol)
- 752970-45-9([1-(propan-2-yl)piperidin-3-yl]methanol)
- 4606-65-9(piperidin-3-ylmethanol)
- 205194-11-2((R)-(1-methylpiperidin-3-yl)methanol)
- 230294-57-2(3-Piperidinemethanol,1-methyl-, (-)-)
